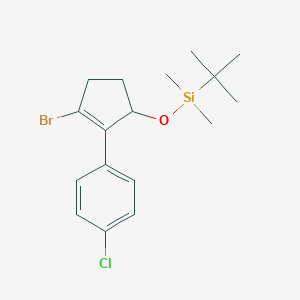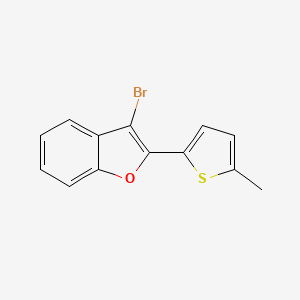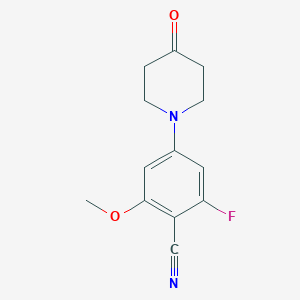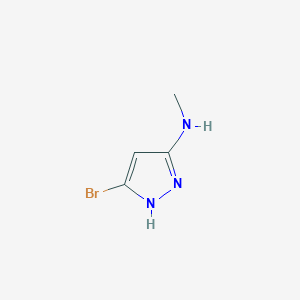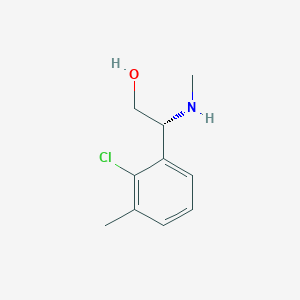![molecular formula C12H17Cl2NO3S B13055675 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride](/img/structure/B13055675.png)
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloroethyl group, and a morpholine ring. It is commonly used in biochemical research due to its ability to inhibit specific enzymes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride typically involves the reaction of benzenesulfonyl chloride with morpholine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Reaction with Morpholine: The benzenesulfonyl chloride is then reacted with morpholine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of advanced purification techniques to obtain high-purity products. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and various morpholine derivatives. These products have diverse applications in chemical synthesis and pharmaceutical research.
科学的研究の応用
4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride involves the inhibition of serine proteases. The compound covalently modifies the hydroxyl group of serine residues in the active site of the enzyme, forming a stable sulfonyl enzyme derivative. This modification prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity . The compound also interacts with other amino acid residues such as tyrosine, lysine, and histidine, which can affect its specificity and potency .
類似化合物との比較
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of 4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride.
4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride:
Phenylsulfonyl Chloride: Another sulfonyl chloride derivative used in organic synthesis.
Uniqueness
This compound is unique due to its combination of a benzenesulfonyl group, a chloroethyl group, and a morpholine ring. This unique structure imparts specific reactivity and stability, making it valuable in various research and industrial applications. Its ability to inhibit serine proteases with high specificity and stability under different conditions sets it apart from other similar compounds .
特性
分子式 |
C12H17Cl2NO3S |
|---|---|
分子量 |
326.2 g/mol |
IUPAC名 |
4-[2-(benzenesulfonyl)-2-chloroethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO3S.ClH/c13-12(10-14-6-8-17-9-7-14)18(15,16)11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H |
InChIキー |
HCFKURLAJYDTEV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(S(=O)(=O)C2=CC=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



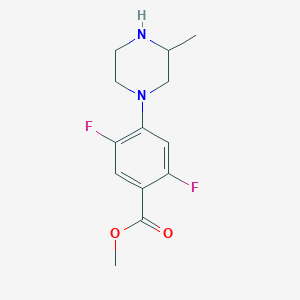
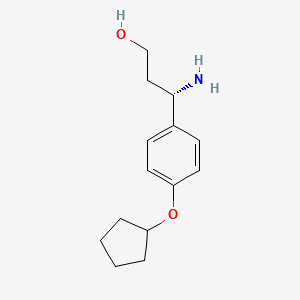

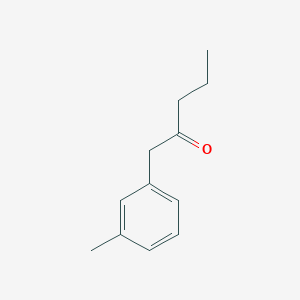

![6-(3-(Dimethylcarbamoyl)phenyl)-2-phenylfuro[3,2-C]pyridine-3-carboxylic acid](/img/structure/B13055618.png)
![3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
